molecular formula C8H9NO B044806 1,5,6,7-Tetrahydro-4H-indol-4-one CAS No. 13754-86-4

1,5,6,7-Tetrahydro-4H-indol-4-one

Cat. No. B044806
CAS RN: 13754-86-4
M. Wt: 135.16 g/mol
InChI Key: KASJZXHXXNEULX-UHFFFAOYSA-N
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Patent
US04558143

Procedure details

To a mixture of 3 ml of ethanol and 7 ml of 29% aqueous ammonia was added 1.0 g of 4-oxo-4,5,6,7-tetrahydrobenzofuran, and then the mixture was subjected to reaction in a sealed tube at 150° C. for 12 hours. After completing the reaction, the reaction mixture was concentrated. The resulting residue was applied to a column of silica gel and eluted with a mixed solvent of acetone and ethyl acetate to give 950 mg (yield: 96%) of 4-oxo-4,5,6,7-tetrahydroindole being a light yellowish crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[O:2]=[C:3]1[C:8]2[CH:9]=[CH:10]O[C:7]=2[CH2:6][CH2:5][CH2:4]1>C(O)C>[O:2]=[C:3]1[CH2:4][CH2:5][CH2:6][C:7]2[NH:1][CH:10]=[CH:9][C:8]1=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CCCC2=C1C=CO2
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was subjected to reaction in a sealed tube at 150° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
WASH
Type
WASH
Details
eluted with a mixed solvent of acetone and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C=CNC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.